

Application Notes and Protocols for Utilizing Cisplatin in 3D Organoid Culture Systems

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Three-dimensional (3D) organoid culture systems have emerged as powerful preclinical models that more accurately recapitulate the complex architecture and physiology of human tissues compared to traditional 2D cell cultures. Patient-derived organoids (PDOs), in particular, offer a promising platform for personalized medicine, enabling the assessment of drug sensitivity in a patient-specific manner.[1][2][3] Cisplatin, a cornerstone of chemotherapy for various solid tumors, functions by inducing DNA damage and triggering apoptosis in rapidly dividing cancer cells.[4] However, its efficacy is often limited by both intrinsic and acquired resistance.

These application notes provide detailed protocols for the use of cisplatin in 3D organoid cultures to evaluate its therapeutic efficacy, model nephrotoxicity, and investigate mechanisms of resistance.

Applications

Anti-Cancer Drug Screening and Efficacy Testing in Patient-Derived Organoids

Patient-derived organoids can be utilized to screen for sensitivity to cisplatin, providing a potential avenue for predicting patient response to treatment.[2][5] This approach allows for the determination of key pharmacological metrics such as the half-maximal inhibitory concentration



(IC50) and helps to stratify patients who are most likely to benefit from cisplatin-based therapies.

Modeling Cisplatin-Induced Nephrotoxicity

A significant dose-limiting side effect of cisplatin is nephrotoxicity, primarily affecting the proximal tubules of the kidney.[6][7] Human kidney organoids, which can form nephron-like structures, serve as a valuable in vitro model to study the mechanisms of cisplatin-induced acute kidney injury (AKI) and to screen for potential renoprotective agents.[6][8]

Investigating and Overcoming Cisplatin Resistance

The development of cisplatin resistance is a major clinical challenge. 3D organoid models, which can mimic the tumor microenvironment and cellular heterogeneity, are instrumental in studying the complex signaling pathways that contribute to resistance.[1][9] These models can be used to identify biomarkers of resistance and to test novel therapeutic strategies aimed at re-sensitizing tumors to cisplatin.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the use of cisplatin in organoid cultures, providing a reference for experimental design.

Table 1: Cisplatin Concentration and Treatment Duration in Kidney Organoids



Organoid Type	Cisplatin Concentration (µM)	Treatment Regimen	Observed Effects	Reference
Human Kidney	5, 10, 25, 50	Single dose, samples collected at 24h and 48h	Dose-dependent increase in DNA damage (yH2AX) and cell death (TUNEL).	[6]
Human Kidney	50	Single dose, 24h treatment	2.4-fold increase in AKI marker HAVCR1 expression.	[6]
Human Kidney	5	Repeated low- dose (4 treatments over 7 days)	Reduced cytotoxicity while still inducing a robust injury response.	[6]
Rat Kidney	10, 20, 25, 50	Continuous exposure up to 6 days	Inhibition of organoid growth (surface area) and induction of cell death (PI staining).	[10]
Human Kidney	100	48h treatment (used as a positive control)	Significant renal tubule deterioration.	[8]

Table 2: Cisplatin Efficacy in Cancer Organoids



Organoid Type	Cisplatin Concentration (µM)	Assay	Key Findings	Reference
Ovarian Cancer Spheroids	Not specified	Gene expression profiling	Cisplatin- resistant spheroids showed a mesenchymal gene expression signature.	[9]
Small-cell Lung Cancer	Not specified	Apoptosis induction measurement	Demonstrated applicability for assessing chemotherapeuti c response.	[1]
Head and Neck Squamous Cell Carcinoma	Not specified	Semi-automated therapy screens	Patient-derived organoids hold predictive value for therapy response.	[2][3]

Experimental Protocols

Protocol 1: General Cisplatin Toxicity Assay in 3D Organoids

This protocol outlines a general method for assessing the cytotoxicity of cisplatin in established 3D organoid cultures using a luminescence-based cell viability assay.

Materials:

- Established 3D organoid culture in Matrigel domes
- Organoid growth medium



- Cisplatin stock solution (in a suitable solvent, e.g., 0.9% NaCl solution)
- Solvent control
- 96-well flat-bottom plates (white, opaque for luminescence assays)
- CellTiter-Glo® 3D Cell Viability Assay reagent
- Luminometer

Procedure:

- Organoid Seeding:
 - Culture and expand organoids according to your standard protocol.
 - Harvest and dissociate organoids into small fragments or single cells.
 - Resuspend the organoid fragments/cells in Matrigel at the desired density.
 - Plate 10 μL domes of the organoid-Matrigel suspension into the center of wells in a prewarmed 96-well plate.
 - Incubate at 37°C for 15-20 minutes to allow the Matrigel to polymerize.
 - Gently add 100 μL of complete organoid growth medium to each well.
 - Culture for 3-7 days to allow organoids to form.
- Cisplatin Treatment:
 - Prepare serial dilutions of cisplatin in organoid growth medium to achieve the desired final concentrations (e.g., 0, 1, 5, 10, 25, 50, 100 μM). Include a solvent-only control.
 - Carefully remove the existing medium from the wells.
 - Add 100 μL of the medium containing the respective cisplatin concentrations or the solvent control to each well.



- o Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
- Cell Viability Assessment (using CellTiter-Glo® 3D):
 - Equilibrate the plate and the CellTiter-Glo® 3D reagent to room temperature for approximately 30 minutes.
 - Add 100 μL of CellTiter-Glo® 3D reagent to each well.
 - Mix vigorously using a plate shaker for 5 minutes to induce cell lysis and break up the Matrigel dome.
 - Incubate at room temperature for an additional 25-30 minutes to stabilize the luminescent signal.
 - Measure the luminescence using a plate reader.
- Data Analysis:
 - Calculate the relative cell viability for each concentration by normalizing the luminescence signal to the solvent control.
 - Plot the dose-response curve and determine the IC50 value.

Protocol 2: Modeling Nephrotoxicity with Single High-Dose vs. Repeated Low-Dose Cisplatin Regimens

This protocol is adapted for studying cisplatin-induced injury in kidney organoids, comparing a single high-dose exposure to a more clinically relevant repeated low-dose regimen.[6]

Materials:

- Day 12-14 kidney organoids
- Kidney organoid culture medium
- Cisplatin



Reagents for downstream analysis (qPCR, Immunohistochemistry)

Procedure:

A. Single High-Dose Regimen:

- On day 12 of organoid culture, treat the organoids with single doses of cisplatin (e.g., 0, 5, 10, 25, 50 μM) in fresh culture medium.[6]
- Incubate the organoids for 24 to 48 hours.
- Harvest the organoids at each time point for downstream analysis.
- B. Repeated Low-Dose Regimen:
- On day 12 of organoid culture, add a low dose of cisplatin (e.g., 5 μM) to the culture medium.
 [6]
- Perform a medium change every other day, re-dosing with 5 μM cisplatin at each change.
- Continue this regimen for a total of 4 treatments over 7 days.
- Harvest the organoids on day 19 for analysis.[6]

Downstream Analysis:

- Quantitative PCR (qPCR): Analyze the expression of kidney injury markers such as HAVCR1 (encodes KIM-1) and inflammatory cytokines like CXCL8.[6]
- Immunohistochemistry (IHC): Stain organoid sections for markers of DNA damage (e.g., yH2AX) and apoptosis (e.g., cleaved caspase-3 or TUNEL assay) to assess the extent and spatial distribution of cell injury.[6]

Signaling Pathways and Experimental Workflows Cisplatin Mechanism of Action and DNA Damage Response

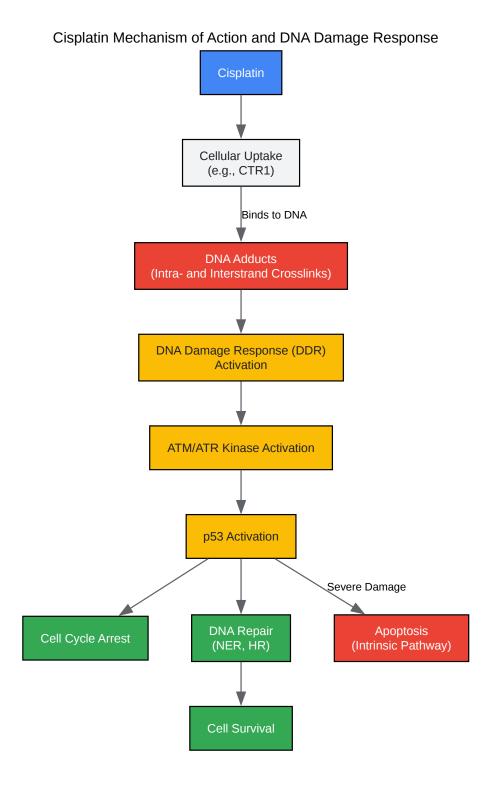






Cisplatin exerts its cytotoxic effects primarily by forming adducts with DNA, which leads to the activation of the DNA Damage Response (DDR) pathway. This can result in cell cycle arrest, DNA repair, or, if the damage is too severe, apoptosis.





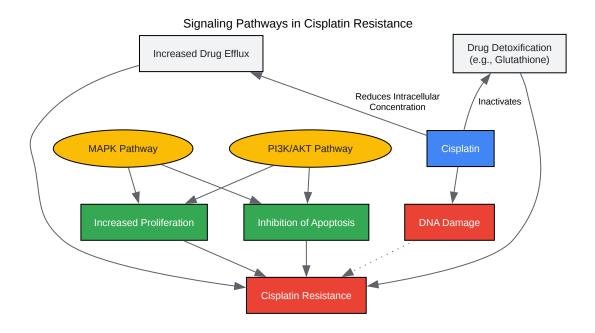
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Caption: Cisplatin induces DNA adducts, activating the DDR pathway leading to apoptosis or repair.

Key Signaling Pathways in Cisplatin Resistance

Resistance to cisplatin can arise from multiple mechanisms, including reduced drug accumulation, increased detoxification, enhanced DNA repair capacity, and alterations in apoptotic signaling pathways. The PI3K/AKT and MAPK pathways are frequently implicated in promoting cell survival and contributing to cisplatin resistance.[1]



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Caption: Multiple pathways, including PI3K/AKT and MAPK, contribute to cisplatin resistance.

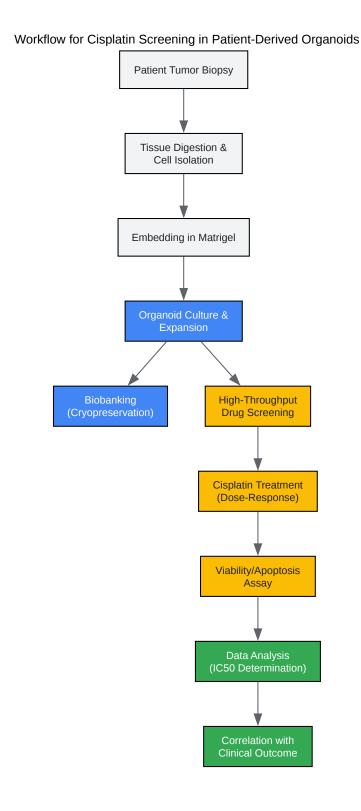


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Experimental Workflow for Cisplatin Screening in Patient-Derived Organoids

The following diagram illustrates a typical workflow for generating patient-derived organoids and using them for cisplatin sensitivity screening to inform personalized medicine strategies.





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Caption: From patient biopsy to personalized drug response prediction using organoids.



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